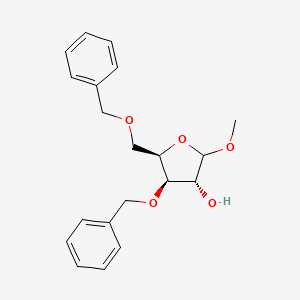

Methyl 3,5-di-O-benzyl-D-xylofuranoside

Description

The D-Xylofuranoside Scaffold: Significance in Carbohydrate Chemistry and Beyond

The D-xylofuranoside scaffold, a derivative of the naturally abundant pentose (B10789219) sugar D-xylose, serves as a fundamental structural motif in a variety of biologically important molecules. mdpi.com Its significance extends from being a component of natural products to its use as a versatile starting material in the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of D-xylofuranose have been investigated for the development of compounds with anticancer and antithrombotic activities. nih.govresearchgate.net

The inherent stereochemical complexity of the D-xylofuranoside structure makes it an excellent chiral template. Synthetic chemists leverage this pre-defined stereochemistry to construct complex target molecules, avoiding the need for arduous asymmetric synthesis steps. This "chiron approach" is a cornerstone of modern synthetic strategy. D-xylofuranose derivatives have been utilized in the synthesis of nucleoside analogues, where the sugar moiety is crucial for interaction with biological targets. chemrxiv.orgchemrxiv.org These analogues are designed to mimic natural nucleosides and can function as inhibitors of key enzymes involved in viral replication or cancer cell proliferation. chemrxiv.orgresearchgate.net Furthermore, xylofuranosides are components of complex polysaccharides in microorganisms, making them important targets in the development of synthetic vaccines and diagnostic tools.

Strategic Role of Benzyl (B1604629) Protecting Groups in Furanosidic Systems

The synthesis of complex molecules derived from carbohydrates like D-xylofuranoside necessitates a sophisticated strategy of protecting and deprotecting hydroxyl groups. The benzyl (Bn) group is one of the most widely used "permanent" protecting groups in carbohydrate chemistry due to its exceptional stability and reliability. wiley-vch.denih.gov

Benzyl ethers are robust and stable across a wide range of reaction conditions, including both acidic and basic environments, which is a significant advantage during multi-step synthetic sequences. wiley-vch.de This stability allows for chemical modifications on other parts of the carbohydrate scaffold without disturbing the protected hydroxyl groups. The installation of benzyl groups is typically straightforward, often achieved by reacting the alcohol with benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH).

Crucially, the removal of benzyl groups is accomplished under very mild and specific conditions: catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst, H₂/Pd-C). This method is highly selective and generally does not affect other common functional groups, such as esters or glycosidic bonds, ensuring the integrity of the final product. nih.gov This orthogonality—the ability to remove one type of protecting group without affecting others—is a key principle in complex synthesis, and the benzyl group is a cornerstone of this strategy. By protecting specific hydroxyl groups as benzyl ethers, chemists can direct reactions to unprotected sites and unveil the hydroxyls at a later, strategic point in the synthesis.

Methyl 3,5-di-O-benzyl-D-xylofuranoside as a Pivotal Intermediate: Research Context

Within the family of protected xylofuranosides, this compound emerges as a particularly valuable synthetic intermediate. In this compound, the hydroxyl groups at the C3 and C5 positions are protected as benzyl ethers, while the anomeric C1 position is protected as a methyl glycoside and the C2 hydroxyl remains free for further functionalization. This specific protection pattern makes it a versatile precursor for the synthesis of a variety of more complex molecules.

The strategic placement of the benzyl groups provides stability for subsequent chemical transformations at the C2 position. This free hydroxyl group can be oxidized, inverted, or substituted to create a range of xylofuranose (B8766934) analogs. Research on structurally similar compounds, such as methyl 3,5-di-O-benzyl-α-D-ribofuranoside, highlights their extensive use as synthons for constructing 2'-C-branched ribonucleosides, which are an important class of modified nucleosides. nih.govresearchgate.net Similarly, derivatives like 1-(5'-O-acetyl-3'-O-benzyl-beta-D-xylofuranosyl)thymidine have been synthesized as potential intermediates for anti-AIDS drugs. nih.gov

The synthesis of this compound itself would typically start from D-xylose or a simple derivative like methyl D-xylofuranoside, followed by selective benzylation of the C3 and C5 hydroxyl groups. Its utility is demonstrated in synthetic pathways that lead to compounds like methyl 2-O-benzoyl-3,5-di-O-benzyl-α-L-talofuranoside, which in turn is a precursor for new modified nucleosides. researchgate.net The stability conferred by the methyl glycoside and the two benzyl ethers allows this intermediate to be carried through multiple synthetic steps before final deprotection is required.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄O₅ |

| Molecular Weight | 344.4 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWIHMANTOCUNZ-WRURNZQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452352 | |

| Record name | Methyl 3,5-di-O-benzyl-D-xylofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132487-16-2 | |

| Record name | Methyl 3,5-di-O-benzyl-D-xylofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Di O Benzyl D Xylofuranoside and Cognate Structures

De Novo Synthetic Routes from D-Xylose Precursors

The synthesis of Methyl 3,5-di-O-benzyl-D-xylofuranoside originates from the abundant pentose (B10789219), D-xylose. The process involves a sequence of carefully controlled reactions to install the required functional groups with the correct stereochemistry.

Anomeric Methylation and Subsequent Benzylation Protocols

The initial step in the synthesis is the anomeric methylation of D-xylose. This is typically achieved by treating D-xylose with methanol (B129727) in the presence of an acid catalyst, such as acetyl chloride or hydrogen chloride. mdpi.comresearchgate.netresearchgate.net This reaction, known as the Fischer glycosidation, results in a mixture of methyl furanosides and pyranosides. researchgate.netresearchgate.net The reaction conditions can be tuned to favor the formation of the desired furanoside isomers, which are often formed faster kinetically, before they rearrange to the more thermodynamically stable pyranosides. researchgate.netresearchgate.net

Following the formation of methyl α,β-D-xylofuranoside, the hydroxyl groups are protected using benzyl (B1604629) ethers. A common method for benzylation is the Williamson ether synthesis, which involves treating the methyl xylofuranoside with benzyl bromide in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). mdpi.comorganic-chemistry.org This per-benzylation step protects all free hydroxyl groups, leading to the formation of Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside. mdpi.com

Table 1: Typical Reaction Sequence for Per-benzylation

| Step | Precursor | Reagents | Product |

|---|---|---|---|

| 1. Methylation | D-Xylose | MeOH, AcCl | Methyl α,β-D-xylofuranoside |

Regioselective Functionalization Strategies

Achieving the specific 3,5-di-O-benzyl substitution pattern requires regioselective protection and deprotection strategies. Since the primary hydroxyl group at the C-5 position is generally the most reactive due to steric accessibility, it can often be selectively functionalized. wiley-vch.de However, discriminating between the secondary hydroxyls at C-2 and C-3 is more challenging.

One approach involves the use of stannylene acetals, which can activate a specific hydroxyl group towards acylation or alkylation. wiley-vch.de Alternatively, phase transfer catalysis conditions have been employed for selective benzylation on carbohydrate substrates, allowing the use of milder bases. nih.gov The choice of base can also influence selectivity; for instance, silver oxide (Ag2O) is a milder base that can allow for more selective reactions compared to sodium hydride. organic-chemistry.org By carefully choosing reagents and reaction conditions, chemists can preferentially protect certain hydroxyl groups, leaving others available for subsequent reactions. This allows for the stepwise construction of the desired protection pattern, ultimately leading to intermediates like this compound after removal of a temporary protecting group at the C-2 position.

Synthesis of Key Intermediates: Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside

A key intermediate in many synthetic pathways is Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside. Its synthesis is a foundational step towards obtaining selectively protected xylofuranosides. A well-documented procedure starts with D-xylose, which is first converted to methyl α,β-D-xylofuranoside. mdpi.com This crude mixture is then subjected to exhaustive benzylation.

In a typical protocol, the crude methyl xylofuranoside is dissolved in anhydrous DMF. Sodium hydride is added portionwise at 0 °C, followed by the dropwise addition of benzyl bromide. The reaction is allowed to proceed for several hours at room temperature to ensure complete benzylation of all three hydroxyl groups. mdpi.com The resulting product, Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside, is a mixture of anomers that can sometimes be separated by chromatography or used directly in subsequent steps. mdpi.com This intermediate is valuable because the methyl glycoside can be hydrolyzed to yield 2,3,5-tri-O-benzyl-D-xylofuranose, another important precursor in carbohydrate synthesis. mdpi.comresearchgate.net

Orthogonal Protecting Group Chemistry for Selective Derivatization

Orthogonal protecting group strategy is a cornerstone of complex carbohydrate synthesis. bham.ac.ukresearchgate.net It involves the use of multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and modification of specific functional groups within a molecule without affecting others. bham.ac.uk

Benzyl Ether Introduction and Stability Considerations

Benzyl (Bn) ethers are one of the most widely used "permanent" protecting groups in carbohydrate chemistry. wiley-vch.deacs.org They are typically introduced under basic conditions using benzyl halides (BnBr or BnCl) and a base such as NaH or Ag2O. organic-chemistry.org Benzyl trichloroacetimidate (B1259523) can also be used for protection under acidic conditions, which is beneficial for base-sensitive substrates. organic-chemistry.org

A significant advantage of benzyl ethers is their stability across a wide range of chemical conditions. They are robust and stable to both acidic and basic conditions, making them compatible with many subsequent reaction steps, such as the removal of ester- or acetal-type protecting groups. wiley-vch.de This stability allows for complex synthetic manipulations on other parts of the carbohydrate scaffold while the benzyl-protected hydroxyls remain masked. wiley-vch.de

Table 2: Stability of Benzyl Ethers

| Condition | Stability |

|---|---|

| Strong Base (e.g., NaOMe) | Stable |

| Strong Acid (e.g., TFA) | Stable |

| Oxidizing Agents | Generally Stable (can be cleaved by ozone) organic-chemistry.org |

Selective Removal of Benzyl-Type Protecting Groups

The removal of benzyl ethers is most commonly accomplished by catalytic hydrogenolysis. nih.gov This reaction involves hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). This method is highly efficient and clean, typically yielding the deprotected alcohol and toluene (B28343) as a byproduct.

An alternative to using flammable hydrogen gas is transfer hydrogenation. organic-chemistry.orgbeilstein-journals.org This technique uses a hydrogen donor, such as formic acid or triethylsilane, in conjunction with a palladium catalyst to effect the debenzylation. organic-chemistry.orgbeilstein-journals.org For molecules containing other functional groups sensitive to hydrogenolysis (like alkenes or alkynes), dissolving metal reductions (e.g., Birch reduction) or oxidative cleavage methods can be employed. organic-chemistry.orgwiley-vch.de The ability to selectively remove benzyl groups while other protecting groups remain intact is a key feature of orthogonal strategies in carbohydrate synthesis. bham.ac.uk

Catalytic Transfer Hydrogenation for Benzyl Ether Deprotection

Catalytic transfer hydrogenation (CTH) is a mild and efficient method for the deprotection of benzyl ethers, offering an alternative to traditional hydrogenolysis which may require high pressure. organic-chemistry.org This technique involves the use of a catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen donor molecule to facilitate the cleavage of the benzyl C-O bond. jk-sci.com The process is advantageous in complex syntheses where selectivity is paramount. organic-chemistry.orgresearchgate.net

The reaction mechanism involves the transfer of hydrogen from a donor molecule to the substrate, mediated by the palladium catalyst. jk-sci.com Various hydrogen donors have been successfully employed, including formic acid, ammonium (B1175870) formate, 2-propanol, and 1,4-cyclohexadiene. organic-chemistry.orgjk-sci.commdma.ch The choice of hydrogen donor and solvent can be optimized to achieve high yields and selectivity. For instance, formic acid has been shown to be a convenient hydrogen donor for the deprotection of a variety of protected amino acids and peptides using 10% Pd/C. mdma.ch Similarly, 2-propanol in the presence of Pd/C is effective for the CTH of benzylic compounds. researchgate.net This method is generally tolerant of other functional groups, making it a valuable tool in oligosaccharide synthesis. organic-chemistry.org

Table 1: Conditions for Catalytic Transfer Hydrogenation of Benzyl Ethers

| Catalyst | Hydrogen Donor | Solvent | Substrate Type | Outcome | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | Formic Acid | Methanol | N-benzyloxycarbonyl amino acids/peptides | Smooth deprotection in minutes | mdma.ch |

| Pd/C | 2-Propanol | - | Cinnamyl alcohol | Quantitative conversion to 3-phenylpropanol | researchgate.net |

| Pd/C | 1,4-Cyclohexadiene | - | Benzyl protected alcohol | Rapid and safe transfer hydrogenation | jk-sci.com |

| 10% Pd/C | Ammonium Formate | - | N-Benzylamino Derivatives | Efficient debenzylation | jk-sci.com |

Aminolysis-Based Cleavage of Benzyl Carbonates

The benzyl carbonate group serves as an alternative protecting group for hydroxyl functions in carbohydrate chemistry. A significant advantage of benzyl carbonates is their orthogonality with other protecting groups like tert-butyldimethylsilyl and (4-methoxy)trityl ethers. researchgate.net This orthogonality allows for their selective removal without affecting other protected parts of the molecule.

The cleavage of benzyl carbonates can be effectively achieved under aminolysis conditions. researchgate.net This method offers a high degree of flexibility due to the wide availability of amines compared to the more limited selection of isocyanates used in other methods. researchgate.net The reaction involves the treatment of the benzyl carbonate-protected carbohydrate with an amine, such as an aliphatic or benzyl amine, which leads to the formation of soluble polysaccharide carbamates. researchgate.net Studies on various polysaccharide aryl carbonates, including those derived from dextran, cellulose, and starch, have demonstrated that aminolysis is an efficient pathway for introducing carbamate (B1207046) functionalities. researchgate.net The reactivity of these carbonates can be influenced by the aryl group, with aryl carbonates generally being more reactive than alkyl carbonates. researchgate.net

Table 2: Aminolysis of Polysaccharide Carbonates

| Polysaccharide | Reagent | Amine | Product | Reference |

|---|---|---|---|---|

| Dextran | p-NO2-phenyl chloroformate | Aliphatic/Benzyl amines | Soluble polysaccharide carbamates | researchgate.net |

| Cellulose | Phenyl chloroformate | Aliphatic/Benzyl amines | Soluble polysaccharide carbamates | researchgate.net |

| Starch | Phenyl fluoroformate | Aliphatic/Benzyl amines | Soluble polysaccharide carbamates | researchgate.net |

Analogous Synthetic Pathways for Related Benzylated Furanosides

The synthetic principles applied to this compound are also relevant to the preparation of other structurally related benzylated furanosides. These compounds are valuable intermediates in the synthesis of various biologically important molecules, including nucleoside analogues.

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Synthesis Approaches

An efficient, multi-step synthesis for Methyl 3,5-di-O-benzyl-α-D-ribofuranoside has been developed, highlighting its importance as a versatile precursor for 2'-C-branched nucleosides. acs.orgnih.gov One established strategy begins with methyl D-ribofuranoside. researchgate.net The synthesis involves the benzylation of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside, which is prepared as a mixture of anomers. acs.org

A key step in the synthesis is the selective debenzylation at the O-2 position. This is achieved using stannic chloride (SnCl₄). acs.org The reaction conditions can be optimized to improve the yield of the desired Methyl 3,5-di-O-benzyl-α-D-ribofuranoside. For example, exposing the anomeric mixture of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside to SnCl₄ at 0-4 °C for 48 hours increased the yield to 72%. acs.org This three-step strategy provides efficient access to this valuable intermediate. acs.org

Table 3: Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (3f)

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2,3,5-tri-O-benzyl-α/β-D-ribofuranoside | SnCl₄ | 0-25 °C, 18 h | Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (3f) | 61% | acs.org |

| Methyl 2,3,5-tri-O-benzyl-α/β-D-ribofuranoside | SnCl₄ | 0-4 °C, 48 h | Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (3f) | 72% | acs.org |

Preparation of Other Partially Benzylated D-Xylofuranoside Building Blocks

The synthesis of partially benzylated D-xylofuranoside building blocks is crucial for the construction of complex glycoconjugates, such as the lipoarabinomannan found in the cell wall of mycobacteria. acs.org The preparation of these intermediates often requires regioselective protection of the hydroxyl groups of D-xylose.

One synthetic route starts from D-xylose, which is first converted to methyl α,β-D-xylofuranoside. mdpi.com This intermediate is then treated with benzyl bromide and sodium hydride in dimethylformamide (DMF) to yield methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside. mdpi.com Subsequent hydrolysis affords 2,3,5-tri-O-benzyl-α,β-D-xylofuranose. mdpi.comresearchgate.net

To create specific partially protected building blocks, regioselective reactions are employed. For example, to obtain a building block with a free 5-hydroxyl group, a xylylene protecting group can be introduced across the 2- and 3-positions. acs.org The 5-hydroxyl can then be protected with a different group, such as a p-methoxybenzyl (PMB) ether, to allow for differential deprotection later in the synthesis. acs.org Such strategies provide access to a range of partially benzylated D-xylofuranosides that can serve as versatile glycosyl acceptors in glycosylation reactions. nih.gov

Table 4: Synthesis of Partially Benzylated D-Xylofuranoside Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| D-Xylose | 1. MeOH, AcCl; 2. NaH, BnBr in DMF; 3. HOAc, HCl(aq) | 2,3,5-tri-O-benzyl-α,β-D-xylofuranose | 29% (overall) | mdpi.com |

| p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside | NaH, PMBCl in DMF | p-Tolyl 5-O-p-Methoxybenzyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | 92% | acs.org |

| p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside | Acetic anhydride, pyridine | p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | 95% | acs.org |

Reactivity and Advanced Chemical Transformations of Methyl 3,5 Di O Benzyl D Xylofuranoside

Glycosylation Reactions and Stereochemical Control

Glycosylation, the formation of a glycosidic bond, is a fundamental reaction in carbohydrate chemistry. The stereochemical outcome of this reaction is influenced by numerous factors, including the structure of the glycosyl donor, the protecting groups, the acceptor's nucleophilicity, solvent, and reaction temperature. nih.gov The synthesis of 1,2-cis-furanosidic linkages, such as α-xylofuranosides, presents a significant stereochemical challenge. acs.orgresearchgate.net

Mechanisms of Glycoside Formation

The formation of a glycosidic bond from a glycosyl donor like a derivative of Methyl 3,5-di-O-benzyl-D-xylofuranoside typically proceeds through the activation of a leaving group at the anomeric (C-1) position. This generates a reactive electrophilic intermediate, often an oxocarbenium ion, which is then attacked by a nucleophilic acceptor, such as an alcohol. youtube.comyoutube.com The stereochemistry of the final product (α or β) is determined by the direction of the nucleophilic attack on this intermediate. The process can be catalyzed by acid, which protonates the anomeric hydroxyl group (or another leaving group), facilitating its departure as a water molecule or other small molecule to form the key oxonium ion intermediate. youtube.com The reaction sequence for methyl xylosides generally involves the rapid formation of furanosides, followed by anomerization and subsequent, slower conversion to the more thermodynamically stable pyranosides. cdnsciencepub.comresearchgate.net

Stereocontrolled α-Xylofuranosylation Using Conformationally Restricted Donors

To overcome the challenge of forming the 1,2-cis (α) linkage in xylofuranosylation, a key strategy involves using conformationally restricted glycosyl donors. acs.orgresearchgate.net While the parent compound is this compound, this advanced method involves modifying the protecting group scheme to lock the furanose ring in a specific conformation that favors α-attack. A common approach is to replace the protecting groups at C-2 and C-3 with a rigid cyclic group, such as a xylylene acetal (B89532). acs.orgrsc.org This conformational constraint creates an electrophilic intermediate where the β-face is sterically hindered, thereby directing the glycosyl acceptor to attack from the α-face. acs.org This method has proven effective for synthesizing oligosaccharide fragments of biologically important molecules like the mycobacterial cell wall polysaccharide lipoarabinomannan. researchgate.net

The success of stereocontrolled α-xylofuranosylation using conformationally restricted donors is highly dependent on finely tuned reaction conditions. osaka-u.ac.jpresearchgate.net Research has identified specific combinations of promoters, solvents, and temperatures that maximize both yield and α-selectivity.

For a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside donor, optimal conditions involve using 2.5 equivalents of N-iodosuccinimide (NIS) as a promoter and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equivalents). acs.org The reaction is typically performed in diethyl ether at room temperature. acs.org The use of ethereal solvents was found to be crucial for achieving high α-selectivity. acs.org

| Parameter | Optimized Condition |

| Glycosyl Donor | p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside |

| Promoter System | N-Iodosuccinimide (NIS) / Silver Triflate (AgOTf) |

| Solvent | Diethyl ether (Et₂O) |

| Temperature | Room Temperature |

| Stereochemical Outcome | High α-selectivity |

This table summarizes the optimized conditions for stereoselective α-xylofuranosylation using a conformationally restricted thioglycoside donor. acs.org

Nucleosidation Reactions and Nucleoside Analogues Synthesis

Beyond glycosylation, xylofuranose (B8766934) derivatives are valuable precursors for the synthesis of nucleoside analogues, which are important for antiviral and anticancer drug discovery. Nucleosidation involves the formation of a C-N bond between the anomeric carbon of the sugar and a nitrogen atom of a nucleobase.

Organo-Catalysed Nucleosidation of D-Xylofuranose Thiocarbonates

A highly stereoselective method for synthesizing β-nucleoside derivatives involves the organo-catalyzed reaction of a D-xylofuranose 1,2-thiocarbonate with a silylated nucleobase. researchgate.net Starting from 3,5-di-O-benzyl-D-xylofuranose, a 1,2-thiocarbonate derivative can be prepared. When this thiocarbonate is treated with a persilylated nucleobase, such as O,O'-bis(trimethylsilyl)uracil, under organo-catalytic conditions, it leads irreversibly to the corresponding β-nucleoside. researchgate.net

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, suggests the formation of multicomponent molecular intermediates. researchgate.net This pathway avoids charged intermediates and proceeds in a concerted fashion, ensuring high stereoselectivity for the β-anomer. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst Type | Product | Stereoselectivity |

| 3,5-di-O-benzyl-α-D-xylofuranose 1,2-thiocarbonate | O,O'-bis(trimethylsilyl)uracil | Organo-catalytic | β-Uridine analogue | High |

This table outlines the key components and outcome of the organo-catalyzed nucleosidation reaction to form β-nucleoside analogues. researchgate.net

Stereoselective Formation of β-Nucleoside Derivatives

The synthesis of nucleosides, fundamental components of nucleic acids, often requires precise control of stereochemistry at the anomeric center (C-1). The stereoselective formation of β-nucleoside derivatives from xylofuranose precursors is a well-established area of synthetic organic chemistry. A predominant method for achieving this is the Vorbrüggen glycosylation, which involves the coupling of a glycosyl donor with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). researchgate.netlibretexts.org

To utilize this compound in a Vorbrüggen-type reaction, the methyl glycoside at the C-1 position must first be converted into a better leaving group. A common strategy is the acetolysis of the methyl glycoside to furnish the corresponding 1-O-acetyl-3,5-di-O-benzyl-D-xylofuranose. This glycosyl acetate (B1210297) can then be used as the glycosyl donor.

The general procedure for the stereoselective synthesis of a β-D-xylofuranosyl nucleoside, for instance with a pyrimidine (B1678525) base like uracil, would proceed as follows:

Activation of the Nucleobase: The nucleobase (e.g., uracil) is silylated with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its nucleophilicity and solubility.

Glycosylation Reaction: The silylated base is then reacted with the 1-O-acetyl-3,5-di-O-benzyl-D-xylofuranose in an inert solvent (such as acetonitrile) in the presence of a Lewis acid catalyst (e.g., TMSOTf). researchgate.netlibretexts.org The reaction typically proceeds with good stereoselectivity, favoring the formation of the β-anomer due to the neighboring group participation of the C-2 hydroxyl group (if unprotected) or through an SN2-like mechanism.

Deprotection: The resulting protected nucleoside is then deprotected to yield the final β-nucleoside derivative.

This methodology has been successfully applied to the synthesis of various β-D-xylofuranosyl nucleosides, including those with 5-alkyluracils and adenine. chadsprep.com The benzyl (B1604629) protecting groups on the sugar moiety are typically stable under the glycosylation conditions and can be removed at a later stage, often by catalytic hydrogenation.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Stereoselectivity |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose | Silylated 5-alkyluracils | SnCl₄, acetonitrile | 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)-5-alkyluracils | β-anomer favored |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose | Silylated adenine | SnCl₄, acetonitrile | 9-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)adenine | β-anomer favored |

Transformations to Bicyclic Azido- and Amino-Thiosugars as Nucleoside Precursors

Bicyclic nucleoside analogues are of significant interest due to their conformationally restricted structures, which can lead to enhanced binding affinity and selectivity for biological targets. The transformation of furanosides into bicyclic azido- and amino-thiosugars provides valuable precursors for the synthesis of these complex nucleosides.

A synthetic route starting from methyl D-xylofuranoside has been developed to produce bicyclic azido-thiosugars. This pathway involves the introduction of sulfur into the sugar ring and subsequent cyclization. The key steps, adaptable for this compound, would likely involve:

Modification of the Sugar Scaffold: The initial steps would focus on creating the necessary functionalities for cyclization. This could involve the introduction of an azide (B81097) group and the formation of an epoxide.

Introduction of Sulfur: The sulfur atom can be introduced via a thio-Mitsunobu reaction or by nucleophilic opening of an epoxide with a sulfur nucleophile.

Cyclization: An intramolecular reaction would then lead to the formation of the bicyclic thiosugar skeleton.

For example, 2,5-anhydro-3-azido-2-thio-D-lyxofuranosides and 3,5-anhydro-2-azido-3-thio-D-lyxofuranosides have been synthesized from methyl D-xylofuranoside precursors. These bicyclic azido-thiosugars can be further transformed:

Reduction to Amino-Thiosugars: The azide functionality can be readily reduced to an amine using reagents such as triphenylphosphine, providing the corresponding bicyclic amino-thiosugars.

Conversion to Nucleoside Analogues: These bicyclic systems can be coupled with nucleobases to form novel nucleoside analogues. informahealthcare.com

The synthesis of conformationally restricted bicyclic azido- and amino-pyrimidine nucleosides has also been reported, starting from diacetone D-glucofuranose, which further highlights the importance of furanosides as precursors for such complex structures. beilstein-journals.org

| Starting Material Precursor | Key Transformation | Intermediate Product | Final Product Class |

| Methyl D-xylofuranoside | Epoxidation, Azide introduction, Thio-Mitsunobu reaction, Cyclization | Bicyclic azido-thiosugars | Bicyclic amino-thiosugars, Bicyclic nucleoside analogues |

| Diacetone D-glucofuranose | Multi-step synthesis | Azido sugar precursors | Bicyclic homoarabinofuranosylpyrimidines |

Ring Opening and Anomerization Processes

Furanose Ring Opening by Organometallic Reagents

The ring opening of cyclic ethers and acetals by organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) is a fundamental reaction in organic synthesis for the formation of new carbon-carbon bonds. libretexts.org In the context of furanosides, such a reaction would involve the nucleophilic attack of the carbanionic component of the organometallic reagent on one of the carbon atoms of the furanose ring, leading to the cleavage of a carbon-oxygen bond.

However, the direct ring opening of a stable, protected methyl furanoside like this compound by organometallic reagents is not a commonly reported transformation in the literature. The acetal linkage at the anomeric center is generally susceptible to cleavage under acidic conditions but is relatively stable to nucleophilic attack. The ether linkages of the benzyl protecting groups are also generally stable under these conditions.

For a ring-opening reaction to occur, a more reactive functional group, such as an epoxide, would typically be required within the furanose structure. For instance, the reaction of organometallic reagents with α,β-epoxy aldehydes is a well-studied process that proceeds with ring opening of the epoxide. nih.gov In the absence of such a reactive group, the furanose ring of this compound is expected to be largely unreactive towards ring-opening by common organometallic reagents under standard conditions. The primary site of reactivity for a strong organometallic base would likely be the deprotonation of any free hydroxyl groups, if present.

Anomeric Equilibrium Studies in Furanoside Derivatives

The anomeric center of a furanoside can exist as one of two stereoisomers, designated as α or β. In solution, these anomers can interconvert in a process called mutarotation, eventually reaching a thermodynamic equilibrium. The position of this equilibrium is influenced by various factors, including steric and stereoelectronic effects (such as the anomeric effect), as well as the solvent.

For furanoside derivatives, the five-membered ring is flexible, adopting various envelope (E) and twist (T) conformations. This flexibility means that the energy difference between the α and β anomers is often small, leading to the presence of both anomers in solution.

A study on the synthesis and crystallization of 2,3,5-tri-O-benzyl-D-xylofuranose, a close analogue of the title compound (differing only at the C-1 substituent), provides insight into its anomeric preference. mdpi.com In a CDCl₃ solution at 25 °C, this compound was found to exist as a mixture of α and β anomers in a ratio of approximately 2:3. mdpi.com Upon crystallization, it was possible to isolate the α-anomer with only a small contamination of the β-form. mdpi.com

The crystal structure analysis revealed that the furanose ring in the α-anomer adopts a conformation close to a ³T₂ twist, where C-2 and C-3 are displaced on opposite sides of the plane formed by C-1, C-4, and the ring oxygen. mdpi.com This study highlights that while a mixture of anomers exists in solution, specific conditions or derivatization can favor the formation or isolation of a single anomer. The anomeric equilibrium of this compound is expected to be similarly dynamic, with the precise ratio of α to β anomers being dependent on the solvent and temperature.

| Compound | Conditions | Anomeric Ratio (α:β) | Observation |

| 2,3,5-tri-O-benzyl-D-xylofuranose | CDCl₃ solution, 25 °C | ~2:3 | Both anomers are present in equilibrium in solution. |

| 2,3,5-tri-O-benzyl-D-xylofuranose | Crystallization | Predominantly α | The α-anomer can be selectively crystallized. |

Other Notable Reactions and Functionalizations

Conversion to Triazoline Compounds from Allylic Furanosyl Glycosides

Triazoline compounds are five-membered heterocyclic rings containing three nitrogen atoms. They can be synthesized through the 1,3-dipolar cycloaddition of an azide with an alkene. This reaction, a type of Huisgen cycloaddition, is a powerful tool for the construction of heterocyclic systems.

To convert this compound into a triazoline-containing compound, it would first need to be transformed into an allylic furanosyl glycoside. This can be achieved by reacting the corresponding glycosyl donor (e.g., a glycosyl halide or acetate) with allyl alcohol under appropriate glycosylation conditions.

Once the 3,5-di-O-benzyl-D-xylofuranoside with an allyl group at the anomeric position is obtained, it can serve as the dipolarophile in a 1,3-dipolar cycloaddition reaction with an organic azide (R-N₃). The reaction would proceed as follows:

Synthesis of the Allylic Glycoside: An allylic glycoside of 3,5-di-O-benzyl-D-xylofuranose is prepared.

1,3-Dipolar Cycloaddition: The allylic glycoside is then reacted with an organic azide. This reaction can be carried out thermally, but it often requires elevated temperatures and may result in a mixture of regioisomers. The addition of an azide to an electron-neutral alkene, such as the double bond in an allyl group, can lead to the formation of a triazoline ring.

Formation of the Triazoline: The cycloaddition of the azide to the double bond of the allyl group results in the formation of a triazoline ring attached to the furanose sugar scaffold via a methylene (B1212753) bridge.

These triazoline intermediates can be valuable for further synthetic transformations. For instance, they can be converted to aziridines or other nitrogen-containing heterocycles. This synthetic route provides a modular approach to attaching complex heterocyclic moieties to a carbohydrate core, enabling the synthesis of novel glyco-conjugates.

Rearrangements and Neighboring-Group Effects in Reactions of O-Benzylidene Sugars

The reactivity of O-benzylidene acetals in carbohydrate chemistry is profoundly influenced by the participation of neighboring groups and the potential for molecular rearrangements. While specific studies detailing these effects on O-benzylidene derivatives of this compound are not extensively documented in publicly available research, the principles governing such reactions on analogous sugar structures, particularly furanosides, provide a framework for understanding their potential transformations.

Neighboring-group participation often dictates the stereochemical outcome of reactions at the anomeric center and other positions on the sugar ring. In the context of O-benzylidene sugars, a participating group at the C-2 position, such as an acyl group, can influence the cleavage of the acetal and subsequent reactions. This participation typically proceeds through the formation of a cyclic intermediate, which can shield one face of the molecule, leading to high stereoselectivity in nucleophilic substitution reactions.

One of the most notable reactions of O-benzylidene acetals is the Hanessian-Hullar reaction, which involves the oxidative cleavage of the benzylidene ring with N-bromosuccinimide (NBS). This reaction generates a bromo-deoxy sugar with a benzoate (B1203000) ester. The regioselectivity of this ring opening is dependent on the structure of the sugar and the reaction conditions, and it can be influenced by neighboring groups. For instance, the presence of a participating group can affect the stability of the intermediates and direct the regiochemical outcome of the bromination and benzoylation.

Reductive cleavage of O-benzylidene acetals is another important transformation where neighboring-group effects can play a role. A variety of reducing agents, often in combination with a Lewis acid, are employed to selectively open the acetal ring, yielding partially benzylated sugar derivatives. The regioselectivity of this cleavage—that is, which of the two oxygen atoms remains benzylated—is influenced by factors such as the steric and electronic environment around the acetal, including the presence and nature of neighboring substituents.

While detailed experimental data on rearrangements and neighboring-group effects in reactions of O-benzylidene acetals specifically derived from this compound is scarce, the established principles in carbohydrate chemistry suggest that the substituent at the C-2 position would be a critical determinant of reactivity and stereochemical control in such transformations. Further research in this specific area would be necessary to fully elucidate the reaction pathways and synthetic utility of these potential transformations.

Applications of Methyl 3,5 Di O Benzyl D Xylofuranoside As a Versatile Synthetic Scaffold

Building Block in Oligosaccharide Assembly

Protected monosaccharides are fundamental units in the chemical synthesis of oligosaccharides, which are crucial for studying biological processes. mdpi.comrsc.org While complex oligosaccharides, such as those related to xyloglucan, have been synthesized using various benzylated xylose derivatives, the utility of Methyl 3,5-di-O-benzyl-D-xylofuranoside lies in its role as a precursor. researchgate.net

The derivative, 2,3,5-tri-O-benzyl-α,β-d-xylofuranose, is obtained from D-xylose in a multi-step synthesis where the formation of the methyl glycoside is an initial step, followed by benzylation. mdpi.com This fully protected furanose can then be converted into a suitable glycosyl donor or acceptor for the assembly of larger carbohydrate chains. The benzyl (B1604629) protecting groups are stable under a variety of reaction conditions but can be readily removed during the final deprotection steps of a synthesis, typically through catalytic hydrogenation.

Precursor for Glycomimetics and Iminosugars

Glycomimetics are compounds designed to mimic the structure of natural sugars and are of significant interest as potential therapeutics because they can modulate the activity of carbohydrate-processing enzymes while offering greater stability against hydrolysis. mdpi.com A prominent class of glycomimetics is the iminosugars (also known as azasugars), where the endocyclic oxygen atom of the carbohydrate ring is replaced by a nitrogen atom. mdpi.com These molecules are potent inhibitors of glycosidases and glycosyltransferases. mdpi.com

The compound 2,3,5-tri-O-benzyl-d-xylofuranose, which is directly derived from this compound, is a key intermediate used in chiron approaches to generate these valuable glycomimetics. mdpi.com

Research efforts have utilized the alpha and beta forms of 2,3,5-tri-O-benzyl-d-xylofuranose to synthesize imino-L-arabinitol-C-glycosyl compounds. mdpi.com These synthesized molecules are designed as simplified analogues to act as potential inhibitors for enzymes such as UDP-galactofuranose (UDP-Galf) transferase, which is involved in the biosynthesis of the galactan core in mycobacteria. bohrium.com The synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol (B28629) from D-xylose involves connecting the C1 and C4 positions of the sugar with a nitrogen atom to form the characteristic pyrrolidine (B122466) ring of the iminosugar. researchgate.net

The versatility of the 2,3,5-tri-O-benzyl-d-xylofuranose scaffold extends to the synthesis of analogues of various natural products. It has been employed as a key surrogate to construct molecules that mimic the core structures of several bioactive compounds. mdpi.com This approach allows for the creation of novel derivatives with potentially enhanced or modified biological activities.

Table 2: Natural Product Analogues Synthesized via a Xylofuranose-Derived Scaffold

| Natural Product Target | Class | Reference for Synthetic Approach |

|---|---|---|

| (-)-Steviamine | Iminosugar | mdpi.combohrium.com |

| (+)-1-Azafagomine | Iminosugar | mdpi.com |

| Radicamine A | Iminosugar | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 3,5 Di O Benzyl D Xylofuranoside Derivatives

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive information on the solid-state structure of molecules, including bond lengths, bond angles, and stereochemical configurations. This technique has been instrumental in characterizing derivatives of Methyl 3,5-di-O-benzyl-D-xylofuranoside.

X-ray crystallography is a powerful tool for the unambiguous determination of the anomeric configuration (α or β) in glycosides. Research on 2,3,5-tri-O-benzyl-D-xylofuranose, a derivative prepared from Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside, has successfully utilized this method. mdpi.comresearchgate.net Through crystallization, researchers were able to isolate the α-anomer with a minor contamination of the β-form (approximately 10%). mdpi.comresearchgate.netbohrium.com

The crystallographic structure was determined at a low temperature (100 K) and refined, confirming the molecular structure and the anomeric configuration of the dominant α-isomer. mdpi.comresearchgate.net The analysis revealed that the furanose ring adopts a conformation close to ³T₂ (C3-endo, C2-exo), providing precise details on the ring puckering and the spatial orientation of the bulky benzyl (B1604629) protecting groups. mdpi.com The absolute configuration was confirmed by the refined Flack parameter, which aligns with the known stereochemistry of the starting D-xylose material. mdpi.com

| Crystal Data for 2,3,5-tri-O-benzyl-α-D-xylofuranose | |

| Parameter | Value |

| Formula | C₂₆H₂₈O₅ |

| Space Group | P2₁2₁2₁ |

| Temperature | 100 K |

| a (Å) | 5.9872(2) |

| b (Å) | 16.4851(6) |

| c (Å) | 22.3020(8) |

| α, β, γ (°) | 90, 90, 90 |

| R-factor (R1) | 0.0171 |

This table is based on data presented in the study of 2,3,5-tri-O-benzyl-D-xylofuranose, a direct derivative. mdpi.combohrium.com

To obtain more accurate structural details, particularly for hydrogen atoms, Hirshfeld Atom Refinement (HAR) has been applied. HAR is an advanced refinement method that uses aspherical atomic scattering factors derived from quantum mechanical calculations, providing a more detailed and accurate description of the electron density distribution compared to the conventional independent atom model (IAM). mdpi.com

In the study of 2,3,5-tri-O-benzyl-D-xylofuranose, HAR was performed following the initial IAM refinement. mdpi.comresearchgate.net This approach allowed for a more detailed documentation of the structural parameters, including the positions of hydrogen atoms and their anisotropic displacement parameters. mdpi.com The refinement resulted in a low R1 value of 0.0171, indicating a high-quality structural model. mdpi.comresearchgate.netbohrium.com The HAR model provided more accurate C-H bond lengths and a better understanding of intermolecular interactions, such as weak C-H···O hydrogen bonds that influence the crystal packing. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution, providing insights into connectivity, stereochemistry, and conformational dynamics.

The structure of this compound and its derivatives in solution is routinely assigned using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. mdpi.com These techniques allow for the complete assignment of proton and carbon signals, confirming the constitution of the molecule.

For related protected pentofuranose (B7776049) derivatives, detailed analysis of ¹H and ¹³C NMR spectra has been crucial for proving their structures. nih.gov The chemical shifts and, particularly, the coupling constants (J-values) between protons provide critical information about their dihedral angles, which helps in determining the preferred conformation of the furanose ring in solution. nih.gov For example, the stereochemistry of glycosidic linkages can often be inferred from the coupling constant between the anomeric proton (H-1) and H-2. nih.gov

| Selected ¹H NMR Data for a Related Protected Ribofuranoside | |

| Proton | Chemical Shift (δ, ppm) |

| H-1 | 4.95 (d) |

| H-2 | 4.05 (dd) |

| H-3 | 4.15 (dd) |

| H-4 | 4.25 (m) |

| CH₂ (Bn) | 4.50-4.75 (m) |

| Ph (Bn) | 7.25-7.40 (m) |

Data is illustrative for a similarly protected furanoside derivative. Specific shifts vary with solvent and exact structure.

NMR spectroscopy is an invaluable tool for monitoring chemical reactions in real-time, including glycosylation and the anomerization of glycosides. The synthesis of 2,3,5-tri-O-benzyl-D-xylofuranose involves the hydrolysis of the corresponding methyl glycoside precursor. mdpi.com The progress of such reactions can be followed by acquiring NMR spectra of the reaction mixture over time, observing the disappearance of starting material signals and the appearance of product signals.

Furthermore, studies on related methyl pentofuranosides have shown that anomerization can be monitored by NMR. For instance, the treatment of methyl 2,3,5-tri-O-(3-methylbenzyl)-β-D-ribofuranoside with a Lewis acid led to the formation of the α-anomer, which was identified and quantified using NMR. nih.gov This demonstrates the utility of NMR in studying the stereochemical outcome and mechanisms of reactions at the anomeric center.

Vibrational Spectroscopy and Neutron Scattering for Conformational Dynamics

While X-ray crystallography provides a static picture of the solid state and NMR reveals the average structure in solution, vibrational spectroscopy and neutron scattering offer insights into the dynamic motions and conformational flexibility of molecules.

Neutron diffraction studies on the parent compound, methyl α-D-xylofuranoside, have been conducted to complement X-ray data. researchgate.net Neutron scattering is particularly sensitive to the positions of hydrogen atoms, providing highly accurate data on their location and thermal motion, which is crucial for understanding hydrogen bonding and the conformation of hydroxyl groups. researchgate.net This experimental data provides a benchmark for understanding the intrinsic conformational preferences of the xylofuranoside core.

Vibrational Circular Dichroism (VCD) is another powerful technique for studying chiral molecules in solution. nih.gov VCD, the differential absorption of left and right circularly polarized infrared light, is extremely sensitive to the three-dimensional arrangement of atoms. nih.govnih.gov Although specific VCD studies on this compound are not widely reported, the technique is well-suited for probing its conformational dynamics. nih.govru.nl Theoretical calculations using Density Functional Theory (DFT) can predict VCD spectra for different possible conformers, and by comparing these with experimental spectra, the conformational equilibrium in solution can be determined. nih.gov This approach would be ideal for investigating the flexibility of the furanose ring and the orientation of the benzyl ether substituents.

Based on a comprehensive search of scientific literature, a detailed spectroscopic and structural analysis focusing solely on This compound , as specified in the provided outline, cannot be generated.

The necessary experimental or computational data for a "comprehensive analysis of vibrational modes using IR, Raman, and Inelastic Neutron Scattering" and a specific "investigation of intermolecular interactions and hydrogen bonding" for this particular compound are not available in the public domain.

While research on structurally related compounds, such as 2,3,5-tri-O-benzyl-d-xylofuranose, does exist and includes some spectroscopic and crystallographic data, the strict instruction to focus exclusively on This compound prevents the use of this information as a direct substitute. mdpi.comresearchgate.net Synthesizing an article from these related sources would not adhere to the provided constraints and would be scientifically inaccurate as the data would not correspond to the target molecule.

Specifically, no published studies were found that contain the following for This compound :

Experimentally measured or computationally predicted Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectra.

Detailed assignment of vibrational modes based on these techniques.

Crystallographic data or Hirshfeld surface analysis to investigate its specific intermolecular interactions and hydrogen bonding patterns.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Reaction Mechanism Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly valuable in elucidating complex organic reaction mechanisms by calculating the geometries of stationary points (reactants, intermediates, transition states, and products) and their corresponding energies, thus mapping out the potential energy surface of a reaction. nih.gov

Nucleosidation reactions, which involve the formation of a glycosidic bond between a sugar moiety and a nucleobase, are fundamental in the synthesis of nucleoside analogues. DFT calculations are instrumental in understanding the stereoselectivity of these reactions. By modeling the reaction pathway, researchers can identify the transition state structures leading to different stereoisomers (e.g., α and β anomers). The calculated activation energies for these pathways provide a quantitative measure of the kinetic favorability of forming one isomer over the other.

For instance, in a study on the Ti-catalyzed ribosylation of nucleobases, DFT calculations were employed to elucidate the mechanism of selectivity. researchgate.net The energy profiles for the formation of different isomers were calculated, revealing the transition states and intermediates involved. This type of analysis allows for a rationalization of experimentally observed product distributions and can guide the design of more selective catalysts and reaction conditions.

A hypothetical energy profile for a nucleosidation reaction, illustrating the kind of data obtained from DFT studies, is presented below.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Glycosyl Donor + Nucleobase | 0.0 |

| Transition State (β-anomer) | TSβ | 15.2 |

| Intermediate (β-anomer) | Intβ | -5.4 |

| Product (β-anomer) | β-Nucleoside | -10.8 |

| Transition State (α-anomer) | TSα | 18.7 |

| Intermediate (α-anomer) | Intα | -3.1 |

| Product (α-anomer) | α-Nucleoside | -8.5 |

This is a representative table based on general findings in computational studies of nucleosidation and does not represent data for a specific reaction.

The formation of molecular complexes between reactants, catalysts, and solvents can significantly influence the course of a reaction. DFT can be used to model these non-covalent interactions and their evolution along the reaction coordinate. For example, the interaction between a Lewis acid catalyst and the glycosyl donor can be studied to understand how the catalyst activates the donor for nucleophilic attack. The analysis of these complexes can reveal key interactions, such as hydrogen bonds or coordination bonds, that stabilize the transition state and lower the activation energy.

In the context of Methyl 3,5-di-O-benzyl-D-xylofuranoside, DFT could be used to model the formation of a complex with a Lewis acid, showing how the coordination of the acid to the furanose ring oxygen or the anomeric methoxy (B1213986) group facilitates the departure of the leaving group and the subsequent attack by a nucleophile.

Computational Approaches to Furanose Ring Conformation

The five-membered furanose ring is inherently flexible and can adopt a variety of conformations, which can be described by pseudorotation. nih.gov The conformation of the furanose ring can have a profound impact on its reactivity and biological activity. Computational methods, particularly DFT and molecular dynamics (MD) simulations, are essential for determining the preferred conformations of furanosides in different environments. frontiersin.org

DFT calculations can be used to determine the relative energies of different envelope and twist conformations of the furanose ring. acs.org By identifying the low-energy conformers, researchers can predict the most likely shapes the molecule will adopt in solution. This information is crucial for understanding how the molecule will interact with enzymes or receptors. The PSEUROT program, which utilizes three-bond ¹H-¹H coupling constants from NMR spectroscopy in conjunction with DFT-calculated parameters, is a powerful tool for assessing furanose ring conformations in solution. acs.org

A representative table of calculated relative energies for different furanose ring conformations is shown below.

| Conformation | Puckering Parameters | Relative Energy (kcal/mol) |

| 2E | P = 18°, τm = 35° | 0.0 |

| E3 | P = 54°, τm = 36° | 0.8 |

| 4T0 | P = 90°, τm = 37° | 1.5 |

| E1 | P = 162°, τm = 36° | 0.5 |

| 0T4 | P = 270°, τm = 37° | 2.1 |

This table illustrates typical energy differences between furanose conformations and is not specific to this compound.

Modeling Protecting Group Influence on Stereoselectivity in Glycosylation

Protecting groups play a critical role in carbohydrate chemistry, not only by masking reactive functional groups but also by influencing the stereochemical outcome of glycosylation reactions. semanticscholar.org The size, electronics, and conformational effects of protecting groups can direct the incoming nucleophile to a specific face of the oxocarbenium ion intermediate, leading to the preferential formation of one anomer.

Computational modeling can provide a detailed understanding of how protecting groups exert their stereodirecting influence. nih.gov By calculating the conformational preferences of the glycosyl donor and the structure of the glycosyl oxocarbenium ion intermediate with different protecting groups, it is possible to rationalize and predict the stereoselectivity of a glycosylation reaction. For example, DFT calculations can reveal how a bulky protecting group at C-2 favors the formation of a 1,2-trans glycosidic linkage through steric hindrance or by participating in the reaction mechanism.

The benzyl (B1604629) protecting groups at the C-3 and C-5 positions of this compound are expected to influence its conformational equilibrium and reactivity. Computational studies could model the conformational space of this molecule and predict how these groups would affect the stereochemical outcome of glycosylation reactions at the anomeric center.

Future Research Directions and Emerging Paradigms

Development of Eco-Friendly and Scalable Synthetic Pathways

The chemical industry's shift towards green chemistry is influencing the synthesis of complex carbohydrates. For intermediates like Methyl 3,5-di-O-benzyl-D-xylofuranoside, future research will prioritize the development of pathways that are both environmentally benign and economically viable on a large scale.

A primary focus is the utilization of renewable starting materials. Xylose, the precursor to xylofuranosides, is abundantly available from hemicelluloses, the second most plentiful natural polysaccharide. nih.gov Leveraging this renewable feedstock is a cornerstone of sustainable carbohydrate chemistry. nih.gov

Research is also directed at replacing hazardous reagents and solvents with greener alternatives. This includes the exploration of enzymatic reactions and the use of efficient, less toxic catalysts. nih.gov For instance, oxidation methods like those employing 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) with (diacetoxyiodo)benzene (B116549) (BAIB) are gaining traction due to their mild conditions and scalability, offering a potential green alternative for modifications of related carbohydrate structures. mdpi.com The goal is to design synthetic routes that minimize waste, reduce energy consumption, and eliminate the use of toxic substances, aligning with the principles of green chemistry.

Key Approaches for Eco-Friendly Synthesis:

| Approach | Description | Potential Benefit |

|---|---|---|

| Renewable Feedstocks | Utilizing xylose derived from abundant hemicellulose sources. nih.gov | Reduces reliance on fossil fuels and promotes a circular economy. |

| Green Solvents | Replacing traditional volatile organic compounds with water, supercritical fluids, or ionic liquids. | Minimizes environmental pollution and health hazards. |

| Catalytic Methods | Employing reusable solid-acid catalysts or enzymes instead of stoichiometric reagents. nih.govcnr.it | Increases reaction efficiency, simplifies purification, and reduces waste. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces by-product formation and improves resource efficiency. |

Integration with Automated Synthesis and Flow Chemistry Techniques

The synthesis of complex carbohydrates is often a laborious, multi-step process. Automated glycan assembly and flow chemistry represent a paradigm shift, offering rapid, efficient, and reproducible synthesis. The integration of these techniques is a significant future direction for producing D-xylofuranoside derivatives.

Automated synthesis platforms, which have been successfully used for heparan sulfate (B86663) oligosaccharides, could be adapted for the assembly of xylofuranoside-containing structures. mdpi.com This technology involves the sequential addition of monosaccharide building blocks on a solid support, controlled by a computer, which drastically reduces manual labor and improves process control.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing. researchgate.net These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. A semi-continuous flow process has been reported for the synthesis of imino-C-glycoside scaffolds, demonstrating the potential of this technique in carbohydrate chemistry. researchgate.net Applying flow chemistry to the glycosylation and modification steps in the synthesis of this compound could lead to higher yields, better purity, and more efficient production.

Exploration of Novel Glycosylation Promoters and Catalysts

The stereoselective formation of the glycosidic bond is one of the most critical and challenging steps in carbohydrate synthesis. nih.gov Future research will heavily focus on discovering and developing novel promoters and catalysts to control the stereochemical outcome of glycosylation reactions involving D-xylofuranoside donors.

While traditional promoters like silver salts (e.g., AgOTf) and N-iodosuccinimide (NIS) are effective, there is a drive towards less expensive, more efficient, and environmentally friendly options. nih.govacs.org Zinc iodide (ZnI₂), for example, has been effectively used as a catalyst for promoting 1,2-cis glycosylations with various constrained glycosyl donors, a methodology that could be explored for xylofuranosides. nih.gov

Furthermore, the development of solid-supported catalysts is a key area of interest. Sulfonic acid-functionalized inorganic materials, such as silica (B1680970) or magnetic nanoparticles, are emerging as highly efficient, stable, and reusable heterogeneous catalysts for various organic transformations, including esterification and acetylation. cnr.it Adapting such catalysts for glycosylation reactions could simplify product purification, enable catalyst recycling, and contribute to more sustainable synthetic processes.

Examples of Modern Glycosylation Promoters/Catalysts:

| Promoter/Catalyst | Type | Key Features |

|---|---|---|

| Silver Triflate (AgOTf) / N-Iodosuccinimide (NIS) | Homogeneous | Commonly used for activating thioglycoside donors. acs.org |

| Zinc Iodide (ZnI₂) | Homogeneous Lewis Acid | Effective in promoting stereoselective 1,2-cis glycosylations. nih.gov |

| Sulfonic Acid-Functionalized Silica (SiO₂-SO₃H) | Heterogeneous Solid Acid | Reusable, stable, and eco-friendly catalyst for various acid-catalyzed reactions. cnr.it |

| Iodine (I₂) | Homogeneous | A less expensive and effective activator for glycosylation reactions. nih.gov |

Computational Design and Prediction of Novel D-Xylofuranoside Derivatives and Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For D-xylofuranoside chemistry, these methods offer the ability to design novel derivatives with desired properties and to predict their reactivity, thereby guiding experimental efforts and accelerating the discovery process.

Future research will likely employ a range of computational techniques. Molecular docking and molecular dynamics (MD) simulations can be used to design xylofuranoside derivatives that bind to specific biological targets, such as enzymes or receptors. mdpi.com These simulations provide insights into the stability of the ligand-protein complex and the key interactions involved. mdpi.com

Quantum chemistry calculations can be used to predict the chemical reactivity of this compound and its derivatives. Methods like Hirshfeld surface analysis and the calculation of global and local reactivity descriptors can identify the most reactive sites within a molecule, predicting where nucleophilic or electrophilic attacks are most likely to occur. mdpi.com Molecular Electrostatic Potential (MESP) maps can further visualize electron-rich and electron-deficient regions, offering a clearer picture of the molecule's reactive nature. mdpi.com This predictive power can save significant time and resources in the lab by focusing experiments on the most promising synthetic routes and molecular targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3,5-di-O-benzyl-D-xylofuranoside, and how are protecting groups managed?

- Methodological Answer : The synthesis typically involves selective benzylation of the hydroxyl groups at the 3 and 5 positions of a D-xylofuranoside precursor. For example, hydrogenolysis of methyl 2-O-benzyl-3,5-di-O-tosyl-α-D-xylofuranoside (using 10% palladium-carbon in glacial acetic acid) removes the benzyl group at position 2 while retaining the tosyl groups. Subsequent steps may involve thiobenzoylation or other functionalizations . Critical parameters include reaction time, hydrogen pressure, and solvent choice to avoid incomplete deprotection or side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal. Key NMR signals include:

- ¹H NMR : Distinct doublets for anomeric protons (e.g., δ 5.15 ppm, J = 4.5 Hz for C1-H) and aromatic protons from benzyl groups.

- ¹³C NMR : Signals for glycosidic carbons (e.g., C1 at ~100–105 ppm) and benzyl methylenes.

- IR : Absence/presence of carbonyl bands (e.g., 5.77 µm for benzoate contamination) and sulfonyl stretches (8.4–8.5 µm for tosyl groups) . Elemental analysis (C, H, S) further validates purity .

Q. How are competing side reactions minimized during benzylation and deprotection steps?

- Methodological Answer : Incomplete hydrogenolysis (e.g., residual benzyl groups) can arise from insufficient hydrogen pressure or reaction time. Using excess palladium catalyst (10% Pd/C) and prolonged reaction durations (e.g., 3 days) ensures complete deprotection. For thiobenzoylation, rigorous exclusion of moisture and use of dried pyridine prevent hydrolysis of thiobenzoyl chloride to carbonyl-containing byproducts .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing benzyl groups at the 3 and 5 positions of D-xylofuranose?

- Methodological Answer : Regioselective protection often leverages steric and electronic effects. For example, tosylation at 3 and 5 positions precedes benzylation, as tosyl groups are bulkier and more electron-withdrawing, directing benzylation to less hindered sites. Alternatively, temporary protecting groups (e.g., isopropylidene in ) can block specific hydroxyls, enabling sequential functionalization .

Q. How can this compound serve as a synthon for branched nucleosides or glycoconjugates?

- Methodological Answer : The compound is a precursor for 2'-C-branched ribonucleosides. For example, oxidation of the furanose ring followed by Grignard addition introduces branched alkoxymethyl groups. In , methyl 3,5-di-O-benzyl-α-D-ribofuranoside was converted to 2'-C-β-methoxymethyluridine via a six-step sequence (18–32% yield), highlighting the utility of benzyl groups in stabilizing intermediates during glycosylation and functionalization .

Q. What mechanistic insights explain discrepancies in spectral data during thiobenzoylation?

- Methodological Answer : IR data in revealed unexpected benzoate contamination (5.77 µm) despite using pure thiobenzoyl chloride. This suggests trace hydrolysis of thiobenzoyl chloride to benzoyl chloride under reaction conditions. Mitigation involves strict anhydrous conditions, inert atmospheres (N₂), and rapid workup to minimize exposure to moisture .

Q. How do reaction solvents and temperatures influence the stereochemical outcome of glycosylation steps?

- Methodological Answer : Polar aprotic solvents (e.g., pyridine or DMF) stabilize intermediates and enhance nucleophilicity. Low temperatures (−78°C to 0°C) favor kinetic control, preserving α-anomeric configuration, while higher temperatures may lead to epimerization. For example, in , silver triflate at −78°C promoted stereospecific glycosidic bond formation in a xylulofuranoside derivative .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting elemental analysis results (e.g., sulfur content) in sulfonylated derivatives?

- Methodological Answer : Discrepancies in sulfur content (e.g., calculated 13.6% vs. observed 13.8% in ) may arise from incomplete sulfonation or residual solvents. Cross-validation with NMR (integration of tosyl methyl signals at δ 7.57–7.77 ppm) and mass spectrometry ensures accuracy. Re-crystallization from ethanol or chloroform/hexane mixtures improves purity .

Q. What protocols validate the absence of regioisomeric impurities in final products?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm for aromatic groups) and tandem mass spectrometry (LC-MS/MS) can distinguish regioisomers. Preparative TLC (as in ) isolates pure bands, while 2D NMR (COSY, HSQC) confirms connectivity and assignment of benzyl groups to specific positions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.